Potassium p-anisate
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Overview
Description
Potassium p-anisate, also known as potassium 4-methoxybenzoate, is an organic compound with the molecular formula C8H7KO3. It is the potassium salt of p-anisic acid (4-methoxybenzoic acid). This compound is commonly used in various applications due to its antimicrobial properties and is often found in cosmetic and pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium p-anisate can be synthesized through the neutralization of p-anisic acid with potassium hydroxide. The reaction typically involves dissolving p-anisic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar neutralization process but is optimized for large-scale operations. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium p-anisate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-anisic acid.
Reduction: It can be reduced to form p-anisaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: p-Anisic acid.
Reduction: p-Anisaldehyde.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Potassium p-anisate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It has antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is incorporated into pharmaceutical formulations for its preservative and antimicrobial effects.
Industry: It is used in the formulation of cosmetics and personal care products due to its ability to inhibit microbial growth
Mechanism of Action
The antimicrobial activity of potassium p-anisate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparison with Similar Compounds
p-Anisic Acid: The parent compound of potassium p-anisate, used similarly in antimicrobial applications.
Methyl p-Anisate: An ester derivative with similar antimicrobial properties but different solubility and volatility characteristics.
Ethyl p-Anisate: Another ester derivative with applications in flavor and fragrance industries.
Uniqueness: this compound is unique due to its potassium salt form, which enhances its solubility in water compared to its parent acid. This property makes it particularly useful in aqueous formulations, such as cosmetics and pharmaceuticals, where water solubility is essential .
Properties
CAS No. |
52509-81-6 |
---|---|
Molecular Formula |
C8H7KO3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
potassium;4-methoxybenzoate |
InChI |
InChI=1S/C8H8O3.K/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ZLASJWLZBYSLDG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)[O-].[K+] |
Related CAS |
100-09-4 (Parent) |
Origin of Product |
United States |
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